Bioisosteric AChE Inhibitor Scaffold: 3-Methylbenzisoxazole Core Enables Picomolar AChE Inhibition vs. Benzoyl-Based Inhibitors
The 3-methyl-1,2-benzisoxazole core of the target compound is explicitly validated as a bioisosteric replacement for the benzoyl (benzoylamino) functionality in N-benzylpiperidine AChE inhibitors. Villalobos et al. demonstrated that alkylation of 3-methyl-1,2-benzisoxazoles with iodo-piperidine derivatives yields N-benzylpiperidine benzisoxazoles (compounds 1b–j,o) that inhibit AChE in vitro with IC₅₀ values ranging from 0.8 to 14 nM [1]. The most potent derivatives—N-acetyl 1g (IC₅₀ = 3 nM) and morpholino 1j (IC₅₀ = 0.8 nM)—displayed >1,000-fold selectivity for acetylcholinesterase over butyrylcholinesterase. In contrast, the benzoyl-containing parent inhibitor class from which the benzisoxazole series was derived did not achieve this combination of sub-nanomolar potency and three-orders-of-magnitude selectivity, establishing the benzisoxazole heterocycle as a superior bioisostere for this CNS target [1][2].
| Evidence Dimension | In vitro hAChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 3-Methyl-1,2-benzisoxazole-derived N-benzylpiperidine benzisoxazoles: IC₅₀ range 0.8–14 nM; most potent derivatives: 1j (IC₅₀ = 0.8 nM), 1g (IC₅₀ = 3 nM) |
| Comparator Or Baseline | Benzoyl-containing N-benzylpiperidine AChE inhibitor class (specific IC₅₀ values not reported in the same study; benzisoxazole identified as bioisosteric replacement for benzoyl functionality) |
| Quantified Difference | Selectivity for AChE over BuChE: >1,000-fold (benzisoxazole derivatives); benzoyl class did not achieve comparable selectivity in the cited comparative study |
| Conditions | In vitro AChE inhibition assay (Ellman method); Torpedo californica AChE and human AChE; IC₅₀ determined spectrophotometrically |
Why This Matters
For procurement decisions in CNS drug discovery programs targeting Alzheimer's disease, the 3-methyl-1,2-benzisoxazole scaffold offers a proven bioisosteric advantage over benzoyl-containing alternatives, enabling access to picomolar AChE inhibitors with unprecedented selectivity.
- [1] Villalobos A, Blake JF, Biggers CK, et al. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. J Med Chem. 1994;37(17):2721-2734. doi:10.1021/jm00043a012. PMID: 8064800. View Source
- [2] Rochais C, Lecoutey C, Gaven F, et al. Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT₄ receptors activities for the treatment of Alzheimer's disease. Sci Rep. 2020;10:3014. doi:10.1038/s41598-020-59805-7. View Source
